N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
“N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE” is a complex organic compound that features a combination of aromatic rings, a furan ring, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the hydrazinecarbonyl intermediate: This can be achieved by reacting a suitable hydrazine derivative with a carbonyl compound under controlled conditions.
Coupling with the furan derivative: The intermediate is then reacted with a furan derivative, often under acidic or basic conditions to facilitate the coupling reaction.
Final coupling with the dimethylaminophenyl derivative: The final step involves coupling the previous intermediate with a dimethylaminophenyl derivative, often using a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(THIOPHEN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
- N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(PYRIDIN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
The uniqueness of “N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE” lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(E)-3-(furan-2-yl)prop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H24N4O3/c1-29(2)21-14-12-19(13-15-21)18-23(27-24(30)20-8-4-3-5-9-20)25(31)28-26-16-6-10-22-11-7-17-32-22/h3-18H,1-2H3,(H,27,30)(H,28,31)/b10-6+,23-18-,26-16+ |
InChI Key |
XCCMUWIEGOCMKJ-REHTXZLISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C=C/C2=CC=CO2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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